molecular formula C14H16N2O3 B2553486 (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid CAS No. 2026722-60-9

(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2553486
CAS No.: 2026722-60-9
M. Wt: 260.293
InChI Key: XLFVYOPROWOTLD-YPMHNXCESA-N
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Description

(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a cyclopropyl group, a pyridinyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl and pyridinyl groups through substitution reactions. The carboxylic acid group can be introduced via oxidation of an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The pyridinyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine derivatives with different substituents. Examples could be:

  • (2R,3R)-1-cyclopropyl-6-oxo-2-(phenyl)piperidine-3-carboxylic acid
  • (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid

Uniqueness

The uniqueness of (2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2R,3R)-1-cyclopropyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-12-4-3-11(14(18)19)13(16(12)10-1-2-10)9-5-7-15-8-6-9/h5-8,10-11,13H,1-4H2,(H,18,19)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFVYOPROWOTLD-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CCC2=O)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]([C@@H]1C(=O)O)C2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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